1-Indan-5-yl-ethylamine
Overview
Description
1-Indan-5-yl-ethylamine is an organic compound with the molecular formula C₁₁H₁₅N It is a derivative of indane, featuring an ethylamine group attached to the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Indan-5-yl-ethylamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-Indan-5-yl-nitroethane, using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 1-Indan-5-yl-acetaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Indan-5-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or alkyl halides are used in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, or alkylated derivatives.
Scientific Research Applications
1-Indan-5-yl-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Indan-5-yl-ethylamine involves its interaction with various molecular targets, including enzymes and receptors. The ethylamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
- 1-Indan-2-yl-ethylamine
- 1-Indan-3-yl-ethylamine
- 1-Indan-4-yl-ethylamine
Comparison: 1-Indan-5-yl-ethylamine is unique due to the position of the ethylamine group on the indane ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOWKLMMYHPJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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